5-Metil-1-Fenil-1H-Pirazol-4-Carbaldehído

Descripción general

Descripción

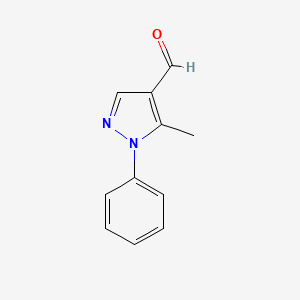

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is an organic compound belonging to the pyrazole family It is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position

Aplicaciones Científicas De Investigación

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:

Pharmaceuticals: It is used in the synthesis of pharmacologically active compounds, including Smoothened antagonists for hair inhibition and ORL1 receptor antagonists.

Agrochemicals: It serves as an intermediate in the synthesis of bioactive agents used in the agricultural industry.

Materials Science: It is used in the preparation of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

In general, the mechanism of action of a drug involves its interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can result in a variety of effects, depending on the nature of the target and the type of interaction .

The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by various factors, including the chemical properties of the drug, the route of administration, and individual patient characteristics .

The action of a drug can also be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of a drug, which in turn can influence its absorption and distribution. Temperature, light, and humidity can also affect the stability of a drug .

Análisis Bioquímico

Biochemical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, including those involved in reductive amination and cyclocondensation reactions. For instance, it is used in the synthesis of (aminomethyl)pyrazoles, which act as Smoothened antagonists for hair inhibition . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating its interaction with enzymes that catalyze such reactions.

Cellular Effects

The effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated anti-inflammatory and anti-cancer properties by inducing cell cycle arrest and promoting apoptotic cell death in hepatocellular carcinoma cells . These effects are mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Molecular Mechanism

At the molecular level, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde exerts its effects through various binding interactions and enzyme modulation. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, it can interact with transcription factors, altering gene expression patterns. For instance, its interaction with the NF-κB pathway can result in the suppression of pro-inflammatory cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro studies . The compound’s stability and efficacy may decrease over extended periods, necessitating proper storage and handling.

Dosage Effects in Animal Models

The effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its oxidation and reduction. These metabolic processes result in the formation of various metabolites that can be further conjugated and excreted . The compound’s interaction with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for its metabolic conversion.

Transport and Distribution

Within cells and tissues, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on cellular respiration and energy production . Additionally, its interaction with nuclear receptors can facilitate its transport into the nucleus, impacting gene expression and transcriptional regulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde can be achieved through several methods:

Reflux Method: One common method involves refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol.

Palladium-Catalyzed Coupling: Another method involves a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the reflux method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

Reduction: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Methanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde .

- 5-Amino-3-(4-Methylphenyl)-1-Phenylpyrazole .

Uniqueness

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its aldehyde group at the 4-position allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Actividad Biológica

5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Synthesis and Structural Characteristics

The synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation reactions of phenyl hydrazine with appropriate aldehydes or ketones. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Biological Activities

The biological activity of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been investigated across several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

-

In Vitro Studies : Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Lung Cancer : The compound demonstrated IC50 values indicating effective inhibition of lung cancer cell growth.

- Breast Cancer : Studies reported that derivatives of pyrazole, including 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, showed promising results against MDA-MB-231 breast cancer cells with IC50 values as low as 3.79 µM .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as EGFR and CDK2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In vitro assays have shown that 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant antibacterial activity against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde:

| Biological Activity | Cell Line/Pathogen | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 3.79 | |

| Anticancer | A549 (Lung Cancer) | 26 | |

| Antimicrobial | E. coli | 40 | |

| Antimicrobial | Staphylococcus aureus | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Lung Cancer : A study published in the ACS Omega journal demonstrated that pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, inhibited the proliferation of lung cancer cells significantly while promoting apoptosis .

- Antimicrobial Efficacy : In another study, researchers evaluated the antimicrobial properties of various pyrazole compounds, showing that those containing the aldehyde functional group had enhanced activity against a range of pathogenic bacteria .

Propiedades

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEFFVFWBUGUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380075 | |

| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98700-50-6 | |

| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.